(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(Dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound featuring a benzamide moiety linked to a naphtho[2,1-d]thiazole core. The Z-configuration denotes the spatial arrangement of substituents around the imine bond. The naphthothiazole system confers aromaticity and planar geometry, which may enhance binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-23(2)16-11-8-15(9-12-16)20(25)22-21-24(3)18-13-10-14-6-4-5-7-17(14)19(18)26-21/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQSXSOTQXGBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzoyl chloride and 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Naphthothiazole vs. Benzothiazole Derivatives
The naphtho[2,1-d]thiazole core in the target compound distinguishes it from simpler benzothiazole derivatives (e.g., N-(benzo[d]thiazol-2-yl)benzamide ). For instance, N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide derivatives (MW ~400–450 g/mol) are lighter than the target compound (estimated MW ~430–450 g/mol), which may influence pharmacokinetics.
Thiadiazole and Quinazoline Analogues
Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, MW 392.48 g/mol) replace the naphthothiazole with a thiadiazole ring. This reduces aromatic conjugation and may alter electronic properties, as evidenced by IR carbonyl peaks at 1690 cm⁻¹ compared to the target compound’s likely lower-frequency C=O stretches due to resonance with the naphthothiazole.
Substituent Effects
Dimethylamino Group
The 4-(dimethylamino) substituent is shared with compounds like 4-(dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide . However, steric bulk in the target compound’s 3-methylnaphthothiazole may offset these benefits compared to smaller substituents (e.g., methoxy or propenyl groups in ).
Naphthoquinone-Thiazole Hybrids
Naphthoquinone hybrids (e.g., compound 3 in ) introduce redox-active quinone moieties, enabling interactions with enzymes like NAD(P)H quinone oxidoreductase. In contrast, the target compound’s naphthothiazole lacks this redox functionality, suggesting divergent biological mechanisms.
Enzyme Inhibition
Thiazole-ylidene benzamides are known for enzyme inhibitory effects. For example, MAO inhibitors like N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a–4i) exhibit IC₅₀ values in the micromolar range .
Cytotoxicity
Benzothiazole derivatives (e.g., benzo[g]quinazolin-4(3H)-ones) show cytotoxicity via intercalation or topoisomerase inhibition . The target compound’s bulkier core may reduce DNA intercalation efficiency but improve selectivity for hydrophobic binding pockets.
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound likely requires multi-step synthesis involving condensation of thiosemicarbazide derivatives with benzodioxine intermediates, as seen in .
- Structure-Activity Relationships (SAR): The naphthothiazole core enhances aromatic stacking but may reduce solubility compared to benzothiazoles . The dimethylamino group improves basicity, aiding protonation in acidic environments (e.g., lysosomes).
- Divergent Applications : While benzothiazoles are explored as analgesics , naphthothiazoles may find use in anticancer or antiviral therapies due to their extended conjugation.
Biological Activity
(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by the following molecular formula:
- Formula: C₁₈H₁₈N₂S
- Molecular Weight: 298.41 g/mol
Enzyme Inhibition Studies
Recent studies have highlighted the compound's role as an inhibitor of various enzymes, particularly those involved in critical biochemical pathways.
Key Findings:
- Acetylcholinesterase (AChE) Inhibition: The compound exhibited significant inhibitory activity against AChE, with Ki values indicating strong binding affinity. For instance, compounds structurally similar to benzamides showed Ki values ranging from 8.91 ± 1.65 nM to 34.02 ± 5.90 nM for AChE inhibition .
- Carbonic Anhydrase (CA) Inhibition: The compound's structural analogs were tested against human carbonic anhydrases I and II (hCA I and hCA II). The most potent inhibitors had Ki values as low as 4.07 ± 0.38 nM for hCA I and 10.68 ± 0.98 nM for hCA II, indicating high efficacy in enzyme inhibition .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various pathogens.
Results:
- Bacterial Inhibition: The compound demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, with structure-activity relationship studies suggesting that halogenated derivatives enhanced antimicrobial efficacy .
- Fungal Activity: In vitro assays indicated that related compounds exhibited fungicidal activities superior to standard antifungal agents like quinoxyfen, with effective concentrations (EC50) reported as low as 5.17 mg/L against Sclerotinia sclerotiorum .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound.
- Inhibition of Tumor Growth:
- Neuroprotective Effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
